
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone is a chemical compound with the molecular formula C13H14OS and a molecular weight of 218.32 g/mol . This compound is characterized by a cyclopentenone ring substituted with two methyl groups at the 4-position and a phenylthio group at the 5-position. It is a clear, pale yellow liquid known for its unique blend of reactivity and selectivity, making it valuable for advanced research and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone typically involves the reaction of organocerium reagents, generated in situ from aryl and heteroaryl lithium compounds, with cycloalkanones. This reaction proceeds cleanly to provide alkoxides, which are then treated with methanesulfonyl chloride or thionyl chloride in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene to yield aryl-substituted cycloalkenes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the cyclopentenone ring or the phenylthio group.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenone derivatives with additional oxygen-containing functional groups, while reduction can produce cyclopentanol derivatives.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including its role as a precursor to bioactive molecules.
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentenone: A simpler analog without the phenylthio and dimethyl substitutions.
4,4-Dimethylcyclopentenone: Lacks the phenylthio group but retains the dimethyl substitutions.
5-Phenylthiocyclopentenone: Contains the phenylthio group but lacks the dimethyl substitutions.
Uniqueness
4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone is unique due to the combination of its substituents, which confer distinct reactivity and selectivity. The presence of both the phenylthio and dimethyl groups enhances its stability and allows for a broader range of chemical transformations compared to its simpler analogs .
Eigenschaften
Molekularformel |
C13H14OS |
|---|---|
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
4,4-dimethyl-5-phenylsulfanylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H14OS/c1-13(2)9-8-11(14)12(13)15-10-6-4-3-5-7-10/h3-9,12H,1-2H3 |
InChI-Schlüssel |
QJPRHACEVSHUDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC(=O)C1SC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


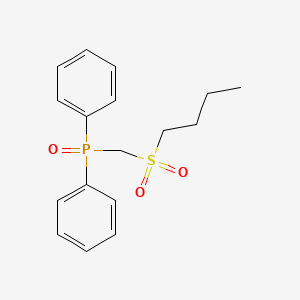

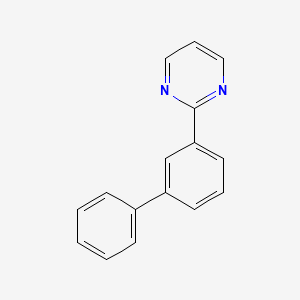
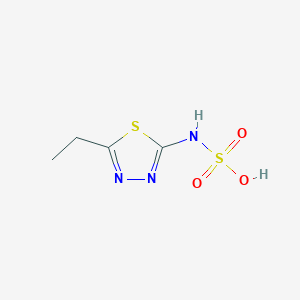
![N-ethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13100065.png)
![2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol](/img/structure/B13100066.png)

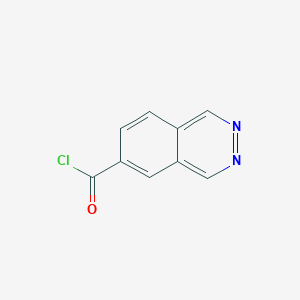
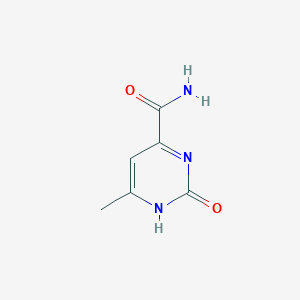
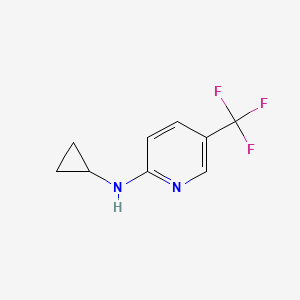

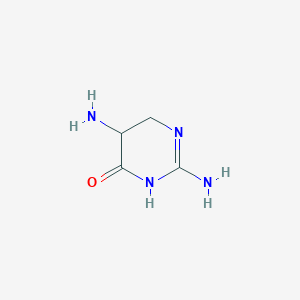

![1H,1'H-[2,3'-Biindole]-2',3-diol](/img/structure/B13100125.png)
